molecular formula C13H10N4 B161079 3,5-Di(2-pyridyl)pyrazole CAS No. 129485-83-2

3,5-Di(2-pyridyl)pyrazole

Cat. No. B161079
M. Wt: 222.24 g/mol
InChI Key: IMDRKCUYKQQEAC-UHFFFAOYSA-N
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Description

3,5-Di(2-pyridyl)pyrazole is a chemical compound with the molecular formula C13H10N4. Its average mass is 222.245 Da and its monoisotopic mass is 222.090546 Da . The systematic name for this compound is 2,2’-(1H-Pyrazole-3,5-diyl)dipyridine .


Synthesis Analysis

The synthesis of pyrazole-derived ligands, such as 1-ethyl-3,5-bis (2-pyridyl)pyrazole and 1-octyl-3,5-bis (2-pyridyl)pyrazole, involves a reaction between 3,5-bis (2-pyridyl) pyrazole and the appropriate bromoalkane in toluene using sodium ethoxide as a base .


Molecular Structure Analysis

The molecular structure of 3,5-Di(2-pyridyl)pyrazole consists of a pyrazole ring attached to two pyridine rings . The compound has been used in the formation of various complexes .


Chemical Reactions Analysis

3,5-Di(2-pyridyl)pyrazole has been involved in the synthesis of new pyrazole-derived ligands . It has also been used in the formation of complexes with various metals .


Physical And Chemical Properties Analysis

3,5-Di(2-pyridyl)pyrazole has a melting point of 188 °C and a boiling point of 476.5±35.0 °C at 760 mmHg. Its density is approximately 1.2±0.1 g/cm3 .

Scientific Research Applications

Coordination Chemistry and Complex Formation

3,5-Di(2-pyridyl)pyrazole and its derivatives are extensively studied in coordination chemistry. They have shown potential in forming various metal complexes, often exhibiting unique structural and bonding properties. For instance, diorganotin(IV) derivatives containing a ligand similar to 3,5-Di(2-pyridyl)pyrazole have been synthesized, revealing interesting coordination modes and chain formations through intermolecular hydrogen bonds (Cui, Cao, & Tang, 2005). Similarly, complexes of palladium(II) and platinum(II) with pyrazole-derived ligands including variants of 3,5-Di(2-pyridyl)pyrazole have been studied, showing typical square planar geometries with slight tetrahedral distortions (Pérez et al., 2005).

Luminescence and Phosphorescence Studies

The luminescent properties of complexes containing 3,5-Di(2-pyridyl)pyrazole derivatives are of significant interest. For instance, metal complexes possessing 5-(2-Pyridyl) Pyrazolate Ligands have been synthesized, demonstrating remarkable osmium-induced blue phosphorescence at room temperature (Wu et al., 2003). Additionally, heteroleptic cyclometalated iridium(III) complexes with these ligands display blue phosphorescence, crucial for developing efficient phosphorescent emitters (Yang et al., 2005).

Catalytic Applications

3,5-Di(2-pyridyl)pyrazole-based ligands have been used in catalysis. Transition-metal complexes containing the dinucleating tetra-N-dentate 3,5-bis(2-pyridyl)pyrazole ligand have shown applications in diverse areas, including alcohol oxidation, epoxidation, hydrogen transfer, and water oxidation (García-Antón et al., 2012).

Synthesis Optimization

Improvements in the synthesis of 3,5-bis(2-pyridyl)pyrazole have been achieved, increasing the yield and efficiency of the process. This optimization is crucial for producing high-purity compounds for further study and application (Wei, 2006).

Sensor Applications

Derivatives of 3,5-Di(2-pyridyl)pyrazole have been explored as fluorescent probes for metal ions, such as zinc, demonstrating their potential in sensing applications. These derivatives show strong affinity toward divalent transition metal ions, making them suitable for selective sensing applications (Wang et al., 2001).

Future Directions

While specific future directions for 3,5-Di(2-pyridyl)pyrazole were not found in the search results, pyrazole derivatives have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals .

properties

IUPAC Name

2-(3-pyridin-2-yl-1H-pyrazol-5-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4/c1-3-7-14-10(5-1)12-9-13(17-16-12)11-6-2-4-8-15-11/h1-9H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDRKCUYKQQEAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=NN2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50346642
Record name 2,2'-(1H-Pyrazole-3,5-diyl)dipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Di(2-pyridyl)pyrazole

CAS RN

129485-83-2
Record name 2,2'-(1H-Pyrazole-3,5-diyl)dipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Di(2-pyridyl)pyrazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
T Washizaki, R Ishikawa, K Yoneda, S Kitagawa… - RSC …, 2012 - pubs.rsc.org
Supramolecular assembly [CuII2(μ-bpypz)2Br1.25(H2O)0.75]Br0.75·2.25H2O (1) was prepared by using 3,5-di(2-pyridyl)pyrazole (Hbpypz). Assembly 1 consists of supramolecular …
Number of citations: 9 pubs.rsc.org
I Kobrsi - Abstracts of Papers of the American Chemical Society, 2014 - hero.epa.gov
(CH3)(2)M(mu-Ln)(mu-OCH3)M(CH3)(2): Synthesis and function as MAO mimic complexes in syndiotactic styrene polymerization (M = Al, Ga; L-1=3,5-di(2-pyridyl)-1,2,4-triazole; L-2=3,5-di(2-pyridyl)pyrazole) …
Number of citations: 0 hero.epa.gov
Y Liu, G Gahungu, X Sun, J Su, X Qu, Z Wu - Dalton Transactions, 2012 - pubs.rsc.org
We report a theoretical analysis of a series of heteroleptic iridium(III) complexes (dox)2Ir(acac) [dox = 2,5-diphenyl-1,3,4-oxadiazolato-N,C2, acac = acetylacetonate] (1a), (fox)2Ir(acac) […
Number of citations: 19 pubs.rsc.org
Y Liu, G Gahungu, X Sun, X Qu… - The Journal of Physical …, 2012 - ACS Publications
A DFT/TDDFT investigation was applied to understand the unusual properties of the recently synthesized blue-emitting Ir(III) complexes [Ir(PMe 2 Ph)(dppit)(py2pz)] (1) [PMe 2 Ph = …
Number of citations: 40 pubs.acs.org
ML Ho, YM Cheng, LC Wu, PT Chou, GH Lee, FC Hsu… - Polyhedron, 2007 - Elsevier
We demonstrate the concept of Pb 2+ cation sensing using the emissive Ir(III) complex (1) based on the associated decrease of room-temperature phosphorescence upon forming the 1:…
Number of citations: 53 www.sciencedirect.com
S Yamada, T Ishida, T Nogami - Dalton Transactions, 2004 - pubs.rsc.org
New chelating radical ligands pzNNH, pzINH, and pzbisINH (3-pyrazolyl nitronyl nitroxide, 3-pyrazolyl imino nitroxide, and pyrazole-3,5-diyl bis(imino nitroxide), respectively) were …
Number of citations: 36 pubs.rsc.org
J Klingele, S Dechert, F Meyer - Coordination Chemistry Reviews, 2009 - Elsevier
The present article reviews the structures and properties of di-, oligo- and polynuclear transition metal complexes of substituted pyrazolate (pz) ligands with ligating side arms (D n ) in …
Number of citations: 237 www.sciencedirect.com
O Das, E Zangrando, TK Paine - Inorganic Chemistry, 2011 - ACS Publications
The synthesis and characterization of a mononuclear nickel(II) complex [Ni(L 2 )](ClO 4 ) 2 (1) and an analogous mononuclear copper(II) complex [Cu(L 2 )](ClO 4 ) 2 (2) of a 15-…
Number of citations: 3 pubs.acs.org
SZ Vatsadze, VN Nuriev, NV Zyk - Chemistry of Heterocyclic Compounds, 2005 - Springer
Published data on the synthesis of azoles containing two pyridine substituents are analyzed in relation to the type of central five-membered ring. The applications of such molecules as …
Number of citations: 6 link.springer.com
TMA Eldebss - scholar.cu.edu.eg
Several pyrazoles with different substitutions at different position were synthesized starting from pyrazole and its derivatives. The biological activities of newly synthesized compounds …
Number of citations: 3 scholar.cu.edu.eg

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